2-[(Diphenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
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Overview
Description
2-(2,2-DIPHENYLACETAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a benzothiophene ring fused with a tetrahydro structure and an acetamido group. The presence of diphenyl groups adds to its complexity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,2-DIPHENYLACETAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium or platinum, and solvents like dichloromethane or toluene .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: 2-(2,2-DIPHENYLACETAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the benzothiophene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acetic acid.
Reduction: Hydrogen gas, palladium catalyst, ethanol.
Substitution: Amines, thiols, dichloromethane.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced benzothiophene derivatives.
Substitution: Substituted acetamido derivatives.
Scientific Research Applications
2-(2,2-DIPHENYLACETAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE has diverse applications in scientific research:
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(2,2-DIPHENYLACETAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist .
Comparison with Similar Compounds
2,2-Diphenyl-1-picrylhydrazyl (DPPH): Known for its radical scavenging activity.
2,2-Diphenylacetic acid: Used in the synthesis of various pharmaceuticals.
Uniqueness: 2-(2,2-DIPHENYLACETAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE stands out due to its unique combination of a benzothiophene ring and diphenylacetamido group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C23H22N2O2S |
---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
2-[(2,2-diphenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C23H22N2O2S/c24-21(26)20-17-13-7-8-14-18(17)28-23(20)25-22(27)19(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-6,9-12,19H,7-8,13-14H2,(H2,24,26)(H,25,27) |
InChI Key |
DLPQCUSBJBUFOF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)N |
Origin of Product |
United States |
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